1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula . This compound features a quinazoline core that is substituted with a cyclopropyl group, two fluorine atoms, and a methyl group. It is classified as a quinazoline derivative, which is significant in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases .
The synthesis of 1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione can be achieved through multiple methods. One common approach involves the cyclization of precursors under controlled conditions. For example:
This method emphasizes the importance of optimizing reaction conditions to maximize efficiency in producing this compound.
The molecular structure of 1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione can be described as follows:
InChI=1S/C12H10F2N2O2/c1-5-9(14)8(13)4-7-10(5)16(6-2-3-6)12(18)15-11(7)17/h4,6H,2-3H2,1H3,(H,15,17,18)The structure includes:
The unique arrangement of these groups contributes to the compound's chemical properties and biological activity .
1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione participates in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets within biological systems:
Research continues to elucidate the exact pathways and molecular targets influenced by this compound .
The physical and chemical properties of 1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione include:
| Property | Value |
|---|---|
| Molecular Weight | 236.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 351368-09-7 |
These properties are essential for understanding how the compound behaves in different environments and its potential applications in research and industry .
1-Cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione has several significant applications:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5